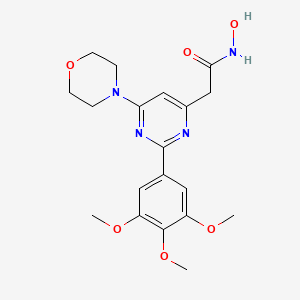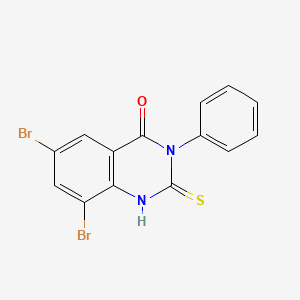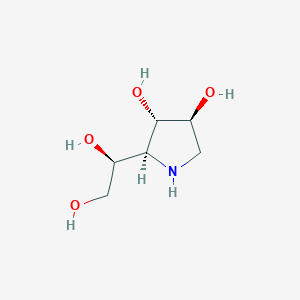
1,4-Dideoxy-1,4-imino-D-galactitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with multiple hydroxyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Reactions: Using chiral aldehydes and ketones.
Reduction Reactions: Employing chiral reducing agents to achieve the desired stereochemistry.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic Processes: Using chiral catalysts to enhance selectivity.
Continuous Flow Chemistry: To improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Including halogenating agents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving similar structures.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as antiviral or anticancer activity.
Diagnostic Tools: Used in the development of diagnostic assays for certain diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyl groups and chiral centers play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol: Similar compounds might include other chiral pyrrolidine derivatives with hydroxyl groups.
Pyrrolidine-3,4-diol Derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.
Uniqueness
The uniqueness of (2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3S,4S)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |
Clave InChI |
RVNSAAIWCWTCTJ-BGPJRJDNSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(N1)C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


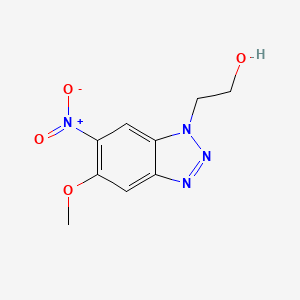
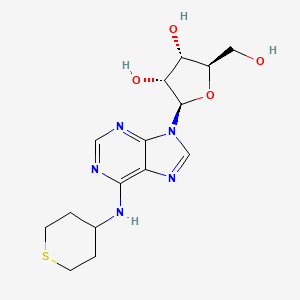
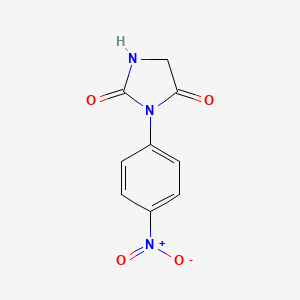

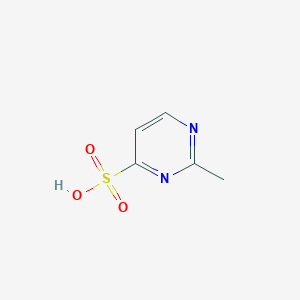
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
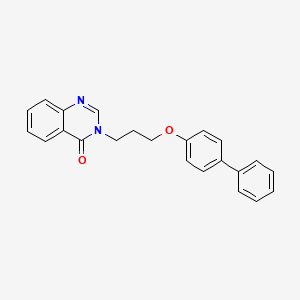
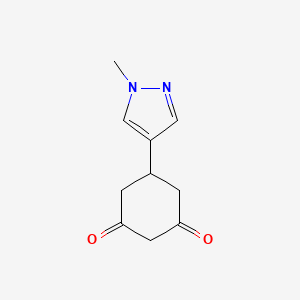
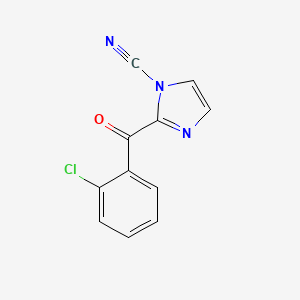
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
